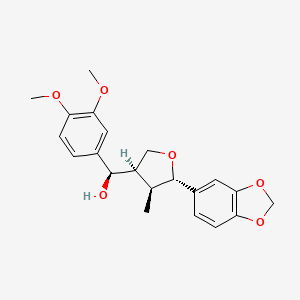

Magnostellin C

Description

Structure

3D Structure

Properties

CAS No. |

101205-03-2 |

|---|---|

Molecular Formula |

C21H24O6 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(R)-[(3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-4-methyloxolan-3-yl]-(3,4-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C21H24O6/c1-12-15(20(22)13-4-6-16(23-2)18(8-13)24-3)10-25-21(12)14-5-7-17-19(9-14)27-11-26-17/h4-9,12,15,20-22H,10-11H2,1-3H3/t12-,15-,20-,21-/m0/s1 |

InChI Key |

IFIWTPAIQQQGOD-WAQNEXLBSA-N |

SMILES |

CC1C(COC1C2=CC3=C(C=C2)OCO3)C(C4=CC(=C(C=C4)OC)OC)O |

Isomeric SMILES |

C[C@H]1[C@H](CO[C@@H]1C2=CC3=C(C=C2)OCO3)[C@H](C4=CC(=C(C=C4)OC)OC)O |

Canonical SMILES |

CC1C(COC1C2=CC3=C(C=C2)OCO3)C(C4=CC(=C(C=C4)OC)OC)O |

Synonyms |

magnostellin C |

Origin of Product |

United States |

Research Findings on Magnostellin C

Isolation and Structural Elucidation

While this compound has been isolated from plant sources, such as Virola elongata, its presence in various Magnolia species alongside related compounds like Magnostellin A and B has also been noted jst.go.jpoup.com. The structural elucidation of lignans (B1203133), including those in the Magnostellin family, typically involves a combination of advanced spectroscopic techniques. These commonly include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR, such as HMQC and HMBC), High-Resolution Mass Spectrometry (HR-MS), and sometimes X-ray crystallography or Circular Dichroism (CD) experiments for absolute configuration determination oup.com. These methods allow for the precise mapping of atomic connectivity and stereochemistry, crucial for understanding the molecular properties of these complex natural products.

Synthesis of this compound

The synthesis of this compound has been a significant area of academic research, particularly focusing on achieving stereoselectivity. The first stereoselective synthesis of (+)-Magnostellin C was reported, utilizing L-arabinose as a chiral starting material. This synthetic route employed a threo-selective aldol (B89426) condensation as a key step to establish the correct stereochemistry of the tetrahydrofuran (B95107) ring and the benzylic alcohol moiety. The development of such synthetic pathways is vital for accessing complex natural products, enabling further studies into their potential biological activities and for the development of new chemical entities.

Biological Activities (General Context)

While direct biological activity data for this compound is limited in the reviewed literature, related lignans isolated from Magnolia species exhibit a range of bioactivities. These include anti-allergic effects, as observed with some furofuran and tetrahydrofuran lignans from Magnolia biondii oup.com, and potential anti-inflammatory and neuroprotective properties associated with other Magnolia lignans jst.go.jptandfonline.com. The general class of tetrahydrofuran lignans has also been noted for potential roles as PAF inhibitors and stress compounds in plants.

Chemical Synthesis and Derivatization Research of Magnostellin C

Stereoselective Total Synthesis Approaches

The first and only stereoselective total synthesis of (+)-Magnostellin C was accomplished by Yamauchi and colleagues. mdpi.comnih.govijournals.cn Their approach established a foundational methodology for constructing this complex natural product.

Retrosynthetic Analysis and Key Intermediate Synthesis

A retrosynthetic analysis of (+)-Magnostellin C reveals a strategy centered on the disconnection of the tetrahydrofuran (B95107) ring and the bond connecting the two aromatic moieties. mdpi.com The tetrahydrofuran ring was envisioned to be formed via an SN1 ring closure of a diol intermediate. mdpi.com This diol, in turn, could be prepared from lactone precursors. mdpi.com

Synthetic Modifications and Analog Design

While specific research on the derivatization of Magnostellin C is limited, general principles for the design of novel lignan (B3055560) analogues can be applied. These strategies often focus on modifying the aromatic rings or the central tetrahydrofuran core to explore structure-activity relationships.

Design Principles for Novel this compound Analogues

The design of novel this compound analogues would likely be guided by principles established from studies on other lignans (B1203133). A primary strategy involves the modification of the substituent patterns on the two phenyl rings. This could include altering the number and position of methoxy (B1213986) and methylenedioxy groups, or introducing other functional groups such as hydroxyls, halogens, or alkyl chains. Such modifications can influence the electronic properties and steric bulk of the molecule. Another design principle would be to modify the stereochemistry of the tetrahydrofuran ring or the benzylic alcohol, which could be achieved by altering the synthetic route or using different chiral catalysts or starting materials. The synthesis of aza-, thia-, and carba-analogs of the tetrahydrofuran core represents another avenue for creating structural diversity. researchgate.net

Structure-Guided Derivatization Strategies

Structure-guided derivatization aims to make targeted modifications to a molecule based on an understanding of its interaction with a biological target or to alter its physicochemical properties. For this compound, this could involve the selective de-O-methylation of the methoxy groups to the corresponding catechols, a transformation that has been reported for other guaiacyl lignans using reagents like 2-iodoxybenzoic acid (IBX). mdpi.com Another approach would be the oxidation of the secondary alcohol to a ketone, or its esterification or etherification to produce a library of derivatives. Furthermore, the aromatic rings could be subjected to electrophilic substitution reactions to introduce new functional groups. The development of such derivatization strategies would be instrumental in exploring the chemical space around the this compound scaffold.

Novel Synthetic Methodologies Development for Lignan Scaffolds

The development of novel synthetic methodologies for constructing diverse lignan scaffolds is a dynamic area of organic chemistry, driven by the significant biological activities exhibited by this class of natural products. mdpi.com Research efforts are focused on creating efficient, stereoselective, and scalable routes to access not only the natural lignans themselves but also novel analogues for further investigation. These modern strategies often leverage powerful catalytic systems and bio-inspired approaches to overcome the challenges posed by the structural complexity of lignans, such as the tetrahydrofuran core of this compound. mdpi.comresearchgate.net

A prominent trend in modern lignan synthesis is the use of biomimetic and bio-inspired strategies that draw inspiration from the proposed biosynthetic pathways. springernature.com One such approach utilizes redox-neutral photocatalysis to mimic the oxidative radical cyclizations believed to occur in nature. springernature.comnih.gov This method can generate long-lived radical intermediates, which are otherwise difficult to control, to construct highly oxidized and complex lignan frameworks like the dibenzocyclooctadiene scaffold. nih.govresearchgate.net By using photocatalysts, researchers can achieve challenging 5- or 11-membered ring cyclizations under mild conditions, shedding light on potential biosynthetic routes while enabling the synthesis of intricate natural products. springernature.com

Transition metal catalysis has emerged as a particularly versatile tool for lignan synthesis, offering unique advantages in terms of reaction conditions, yields, and functional group tolerance. nih.gov Various metals have been successfully employed to construct key lignan cores:

Palladium (Pd): Palladium-catalyzed reactions, such as the atroposelective cyclization to form 8-membered rings and [2+2+2] cyclizations, are instrumental in building complex biaryl bonds and arylnaphthalene frameworks. mdpi.comspringernature.com

Nickel (Ni): Nickel-catalyzed reductive cyclization reactions provide a diastereodivergent pathway to tetrahydronaphthalene lactones, which are precursors to various aryltetralin lignans. nih.gov

Gold (Au): Gold catalysts facilitate the intramolecular cyclization of alkynyl esters to produce the arylnaphthalene lignan scaffold under very mild, room-temperature conditions. nih.gov

Copper (Cu): Inspired by natural product biosynthesis, a Copper(I)-catalyzed [3+2] cycloaddition of α-hydroxyketones and β-keto enol ethers has been developed. chemrxiv.orgchemrxiv.orgresearchgate.net This method provides an atom-economical, one-step construction of the dibenzylbutyrolactol lignan backbone, a versatile intermediate for various lignan types. chemrxiv.org

Ruthenium (Ru): Tandem strategies involving Ru-catalyzed isomerization have been used in the bioinspired total synthesis of multiple lignans from a single precursor. mdpi.com

Cycloaddition reactions represent another powerful strategy for the rapid assembly of the core heterocyclic structures found in lignans. A formal [3+2]-cycloaddition promoted by a Lewis acid like BF₃OEt₂ can generate the aryl tetrahydrofuran ring system. mdpi.com More advanced methods include photoredox-catalyzed concerted [3+2] dipolar cycloadditions, which have been used to create tetrahydrofuran intermediates that can be converted into all six classical lignan subtypes. rsc.org The Intramolecular Styryl Diels-Alder (ISDA) reaction is also effectively used to synthesize the complex polycyclic cores of anticancer lignans. byu.edu

Organocatalysis offers a complementary, metal-free approach to the asymmetric synthesis of lignan scaffolds. For instance, amino acids like L-Proline and its derivatives can catalyze enantioselective Michael-Michael-aldol cascade reactions to produce key chiral intermediates for arylnaphthalene and enterolactone-like lignans. mdpi.comchim.it

These advanced methodologies collectively push the boundaries of chemical synthesis, providing the necessary tools to access a wide array of structurally diverse lignans. The move towards catalytic, biomimetic, and atom-economical reactions not only improves the efficiency and sustainability of these syntheses but also enables the creation of novel lignan derivatives.

Interactive Data Table: Novel Synthetic Methodologies for Lignan Scaffolds

| Methodology | Catalyst / Key Reagent | Lignan Scaffold Type | Key Features & Advantages | Example Product(s) / Core |

| Photocatalysis (Biomimetic) | Iridium (Ir) or Ruthenium (Ru) photocatalysts | Dibenzocyclooctadiene | Mimics natural oxidative radical cyclizations; enables formation of complex 5- and 11-membered rings under mild, redox-neutral conditions. springernature.comnih.gov | Taiwankadsurins, Kadsuphilin N springernature.com |

| Transition Metal-Catalyzed Annulation | Au, Ni, Pd, Ag catalysts | Arylnaphthalene Lactone | Provides mild reaction conditions, high yields, and broad functional group tolerance for constructing the arylnaphthalene core. nih.govnih.gov | Justicidin B, Diphyllin, Taiwanin E mdpi.com |

| Cu(I)-Catalyzed [3+2] Cycloaddition | Copper(I) salts | Dibenzylbutyrolactol, Aryltetralin | Bio-inspired, 100% atom economy, one-step construction of the lignan backbone from phenyl propane (B168953) derivatives. chemrxiv.orgchemrxiv.org | β-Apicropodophyllin, Cycloolivil chemrxiv.org |

| Organocatalytic Cascade | Jørgensen-Hayashi catalyst (proline derivative) | Arylnaphthalene | Enantioselective Michael-Michael-aldol cascade for asymmetric synthesis of chiral ketoaldehyde intermediates. mdpi.comresearchgate.net | (+)-Galbulin mdpi.com |

| Photoredox [3+2] Dipolar Cycloaddition | Sterically encumbered photoredox catalyst | Tetrahydrofuran, Furofuran, Dibenzylbutyrolactone | Unified, convergent approach to access all six classical lignan subtypes from common precursors. rsc.org | (±)-Hinokinin, (±)-Dimethyl matairesinol (B191791) rsc.org |

| Radical-Mediated Carbocyclization | Radical initiators | 3,4-Dibenzyltetrahydrofuran | Forms the tetrahydrofuran ring via cyclization of a diene intermediate. mdpi.comiisc.ac.in | (±)-Burseran, Dehydroxycubebin mdpi.com |

Biosynthesis and Metabolic Pathway Elucidation of Magnostellin C

Identification of Precursors and Early Biosynthetic Intermediates

The biosynthesis of natural products typically begins with the identification of precursor molecules and the elucidation of early biochemical intermediates. For lignans (B1203133), the fundamental building blocks are generally derived from phenylpropanoid units, which are synthesized via the shikimate pathway and subsequently modified through the phenylpropanoid pathway scribd.com. However, specific precursors and early intermediates directly leading to the formation of Magnostellin C have not been identified or detailed within the reviewed search results. Research in this area would typically involve isotopic labeling experiments and advanced analytical techniques to trace the metabolic flow from primary metabolites to the final lignan (B3055560) structure.

Enzymatic Mechanisms and Catalytic Pathways Elucidation

Understanding the enzymatic machinery responsible for catalyzing specific biochemical transformations is crucial for deciphering a compound's metabolic pathway. This involves characterizing the enzymes involved, their mechanisms of action, and their activity under various conditions.

In Vitro Enzymatic Activity Studies

Following enzyme characterization, in vitro enzymatic activity studies are performed to confirm the enzyme's function, determine its substrate specificity, optimal reaction conditions (pH, temperature), and kinetic parameters nih.govnih.govdatabiotech.co.il. These studies are vital for validating proposed biosynthetic steps. While the general principles and importance of in vitro enzyme assays are well-established in biochemistry and drug discovery databiotech.co.il, specific in vitro studies detailing the activity of enzymes involved in the this compound biosynthetic pathway are not available in the reviewed materials.

Genetic and Proteomic Approaches to Biosynthesis Research

Genetic and proteomic approaches play a significant role in identifying and characterizing biosynthetic gene clusters and the enzymes they encode. Genetic manipulation, such as gene knockouts or overexpression, can reveal the function of specific genes in a pathway nih.govnih.gov. Proteomic analysis can identify enzymes present in producing organisms and their abundance under different conditions nih.gov. However, the application of these genetic and proteomic strategies specifically to unravel the biosynthesis of this compound has not been detailed in the provided search results.

Biosynthetic Pathway Engineering and Optimization Efforts

Once a biosynthetic pathway is understood, efforts can be made to engineer it for enhanced production or to produce novel analogs. This involves modifying gene expression levels, introducing pathway enzymes into heterologous hosts, or optimizing enzymatic steps researchgate.netfrontiersin.orgnih.gov. While general methodologies for combinatorial pathway optimization and metabolic engineering are discussed in the literature researchgate.netnih.gov, specific efforts or successful engineering strategies related to the this compound biosynthetic pathway have not been identified in the provided search results.

Data Tables:

No specific data points related to the identification of precursors, characterization of enzymes, in vitro activity studies, genetic/proteomic findings, or pathway engineering efforts for this compound were found in the provided search results. Therefore, data tables cannot be generated based on the information available for this specific compound.

Biological Activity and Mechanistic Research of Magnostellin C

In Vivo Pharmacological Investigations in Animal Models

Comparative Pharmacological Profiling in Animal Species

Detailed comparative pharmacological profiling of Magnostellin C across various animal species has not been extensively documented in the readily available scientific literature. The selection and use of animal models in pharmacological research are critical for understanding how a compound might behave in a living organism, assessing its efficacy, and predicting its potential effects in humans eupati.eunih.govnih.govmdpi.com. These studies typically involve evaluating a compound's pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) properties in species that share physiological or pathological similarities with humans eupati.eumdpi.com.

While this compound is a tetrahydrofuran (B95107) lignan (B3055560), a class of compounds known for certain biological activities, specific in vivo studies detailing its comparative efficacy or effects across different animal models are not prominent in the current research landscape. The primary focus in much of the literature concerning this compound has been on its chemical synthesis and structural characterization oup.com. Therefore, a comprehensive comparative pharmacological profile in animal species for this compound remains an area requiring further dedicated investigation.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this compound are an active area of research, with initial findings suggesting potential roles in modulating inflammatory pathways. Tetrahydrofuran lignans (B1203133), including this compound, are recognized as belonging to a class of compounds known to act as Platelet-Activating Factor (PAF) inhibitors oup.compatsnap.comresearchgate.net.

Platelet-Activating Factor (PAF) is a potent lipid mediator involved in various physiological and pathological processes, particularly in inflammation, immune responses, and platelet aggregation patsnap.comfrontiersin.orgmdpi.com. PAF exerts its effects by binding to specific PAF receptors (PAF-R) on cell surfaces, initiating downstream signaling cascades patsnap.comfrontiersin.orgmdpi.com. PAF inhibitors function by blocking the interaction between PAF and its receptor, thereby preventing these downstream signaling events patsnap.com. This mechanism can lead to the reduction of inflammation and thrombosis by inhibiting platelet aggregation and decreasing the production of pro-inflammatory cytokines and chemokines patsnap.com.

While the general role of tetrahydrofuran lignans as PAF inhibitors is established, the precise molecular targets and detailed signaling pathways influenced by this compound specifically are still under investigation. Research into related lignans, such as magnolin (B20458) and magnolol, has elucidated mechanisms involving pathways like Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (MAPK) dntb.gov.uaresearchgate.net, as well as apoptotic cascades involving caspases and cytochrome c tandfonline.com. However, these detailed mechanisms have not yet been definitively attributed to this compound itself. Further research is needed to fully elucidate the specific molecular interactions and cellular pathways modulated by this compound.

Compound List:

this compound

Structure Activity Relationship Sar Studies of Magnostellin C

Design and Synthesis of Structurally Modified Analogues for SAR

The exploration of Magnostellin C's SAR would begin with the design and synthesis of a library of structurally modified analogues. This process allows researchers to probe the significance of different parts of the molecule for its biological activity. The synthesis of these new molecules would likely be guided by the known chemical properties of lignans (B1203133) and the suspected pharmacophoric features of this compound.

Key modifications would likely include:

Alterations to the aromatic rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings could elucidate the role of electronic and steric factors in receptor binding or enzyme inhibition.

Variation of the side chains: The substituents on the tetrahydrofuran (B95107) ring would be modified to explore the impact of their size, polarity, and hydrogen-bonding capacity on biological efficacy.

Esterification or etherification of hydroxyl groups: The free hydroxyl groups on this compound are prime targets for modification to investigate their role in target interaction and to potentially improve pharmacokinetic properties.

An iterative process of synthesizing and biologically evaluating these analogues would systematically build a comprehensive SAR profile. The following table illustrates a hypothetical set of analogues and their resulting biological activity, which would be a typical output of such a study.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| This compound | H | OH | OCH3 | X |

| Analogue 1 | OCH3 | OH | OCH3 | >X |

| Analogue 2 | H | OCH3 | OCH3 | |

| Analogue 3 | H | OH | H | >X |

| Analogue 4 | F | OH | OCH3 |

This table is for illustrative purposes to show the type of data generated from SAR studies.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of compounds and understanding their interactions with biological targets at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For this compound and its analogues, a QSAR model would be developed by calculating a range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with the experimentally determined biological activities using statistical methods like multiple linear regression or machine learning algorithms. nih.govresearchgate.net A robust QSAR model could then be used to predict the activity of novel, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com If the biological target of this compound were known, molecular docking studies could be employed to visualize its binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov Molecular dynamics simulations could further be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. mdpi.com These simulations can help to refine the understanding of how structural modifications to this compound might affect its binding affinity and efficacy.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological effect. dergipark.org.trnih.gov A pharmacophore model for this compound could be generated based on a set of its active analogues. nih.govmdpi.com This model would serve as a 3D query to screen large chemical databases for structurally diverse compounds that possess the required pharmacophoric features and are therefore likely to exhibit similar biological activity. nih.gov

Identification of Key Structural Determinants for Biological Efficacy

Through a combination of the synthesis and biological testing of analogues and computational modeling, the key structural features of this compound responsible for its biological activity would be identified. nih.gov This could reveal, for instance, that a specific hydroxyl group is crucial for hydrogen bonding to the target protein, or that the spatial arrangement of the two aromatic rings is critical for fitting into a binding pocket. The identification of these "activity cliffs," where small structural changes lead to a significant loss of activity, is particularly informative for understanding the precise requirements for biological efficacy. zamann-pharma.com

The following table summarizes hypothetical key structural determinants for this compound that could be identified through SAR studies.

| Structural Feature | Importance for Activity | Rationale |

| Phenyl Ring A Substituents | High | Potential for pi-stacking interactions and hydrogen bonding. |

| Tetrahydrofuran Core | High | Provides the correct scaffold and orientation of substituents. |

| Hydroxyl Group at C-X | Essential | Acts as a critical hydrogen bond donor/acceptor with the target. |

| Stereocenter at C-Y | Moderate | Influences the overall 3D shape and fit within the binding site. |

This table is for illustrative purposes to show the type of data generated from SAR studies.

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chiral compounds like this compound. mhmedical.com The different stereoisomers of a molecule can exhibit vastly different potencies and even different types of biological activity due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors. nih.govresearchgate.net

The stereoselective synthesis of different stereoisomers of this compound and its analogues would be essential to investigate the influence of stereochemistry on their biological profiles. nih.gov By comparing the activities of enantiomers and diastereomers, researchers could determine the optimal stereochemical configuration for the desired biological effect. This information is crucial for the development of highly selective and potent therapeutic agents.

Advanced Analytical Research Methodologies for Magnostellin C

High-Resolution Spectroscopic Applications for Structural Research

The precise structural elucidation of a natural product such as Magnostellin C, a putative dibenzofuranoid lignan (B3055560), would fundamentally rely on a suite of high-resolution spectroscopic techniques. These methods are essential for determining its atomic connectivity, relative stereochemistry, and ultimately, its absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of organic molecules in solution. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR reveals the number of non-equivalent carbons. The chemical shifts (δ) in these spectra are indicative of the functional groups present. For a lignan structure, characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons on the furanoid ring would be expected.

2D NMR Techniques: To establish the connectivity between atoms, a series of 2D NMR experiments are required.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key to determining the relative stereochemistry of the molecule.

A hypothetical data table for the kind of NMR data that would be generated for a compound like this compound is presented below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) | NOESY Correlations (H to H) |

| 1 | 130.5 | - | - | - |

| 2 | 110.2 | 6.95 (d, 8.0) | C-1, C-3, C-4 | H-3, H-6' |

| 3 | 148.9 | - | - | - |

| 4 | 147.5 | - | - | - |

| 4a | 125.8 | - | - | - |

| ... | ... | ... | ... | ... |

High-Resolution Mass Spectrometry (HRMS) for Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. When analyzing complex mixtures, such as a plant extract from which this compound would be isolated, HRMS coupled with a chromatographic separation technique (like UHPLC) is essential.

HRMS provides a highly accurate mass measurement, which allows for the calculation of a unique elemental formula. This is a critical first step in identifying a new compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize the lignans (B1203133) for MS analysis. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing how the molecule breaks apart.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination

Many natural products, including lignans, are chiral and often exist as a single enantiomer. Determining the absolute configuration is a crucial aspect of their characterization. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a primary method for this purpose.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The experimental ECD spectrum of an unknown compound is compared with the theoretically calculated spectrum for a specific enantiomer (e.g., the R,R configuration). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation. It provides information about the stereochemistry based on the vibrational transitions of the molecule. Similar to ECD, the experimental VCD spectrum is compared with quantum chemical calculations to determine the absolute configuration.

Chromatographic Method Development for Complex Biological Matrices

To analyze this compound in complex biological matrices such as plasma, urine, or tissue extracts, robust and sensitive chromatographic methods are required. These methods are crucial for pharmacokinetic studies, metabolism research, and for quantifying the compound in biological samples.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. For the analysis of lignans in biological samples, a UHPLC system coupled to a mass spectrometer (UHPLC-MS/MS) is the method of choice.

A typical UHPLC method for a lignan like this compound would involve a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The MS/MS detector would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, allowing for the quantification of the target analyte even at very low concentrations in a complex matrix.

Below is a representative table of UHPLC-MS/MS parameters that would be developed for such an analysis.

| Parameter | Value |

| UHPLC System | |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| MS/MS System | |

| Ionization Mode | ESI Positive |

| MRM Transition | e.g., m/z [M+H]⁺ → [Fragment ion]⁺ |

| Collision Energy | Optimized for specific compound |

| Dwell Time | 100 ms |

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Lignans are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required to increase their volatility and thermal stability. A common derivatization procedure for lignans is silylation, where polar hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample can then be analyzed by GC coupled with a mass spectrometer (GC-MS). GC-MS provides excellent chromatographic separation and mass spectral data that can be used for identification and quantification. The mass spectra of TMS-derivatized lignans are often characteristic and can be used to confirm the structure of the analyte.

Hyphenated Techniques for Metabolite Profiling and Quantification Research (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures, such as biological samples. nih.gov For a compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most pertinent and widely employed techniques for metabolite profiling and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of non-volatile and thermally labile compounds like many lignans and their metabolites. nih.gov The liquid chromatograph separates the parent compound, this compound, from its metabolites and endogenous matrix components based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and the detection of its characteristic fragment ions, a process known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity for quantification.

In a typical research scenario for this compound metabolite profiling, biological samples (e.g., plasma, urine, or microsome incubations) would be analyzed by LC-MS/MS. Full scan and product ion scan modes would be used to detect potential metabolites. The mass shifts from the parent drug can indicate metabolic transformations such as hydroxylation, demethylation, or glucuronidation. While specific metabolite profiling studies for this compound are not extensively documented in publicly available literature, research on other tetrahydrofuran (B95107) lignans demonstrates the utility of this approach. For instance, studies on related lignans have identified various phase I and phase II metabolites in biological matrices.

For quantification, a stable isotope-labeled internal standard of this compound would ideally be used to ensure accuracy and precision. The method would be optimized to achieve a low limit of quantification (LLOQ) suitable for pharmacokinetic studies.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a valuable technique for the analysis of volatile and thermally stable compounds. Lignans, including this compound, are generally not volatile. Therefore, a derivatization step is typically required to make them amenable to GC analysis. Silylation is a common derivatization technique used for lignans, which increases their volatility and thermal stability. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated, derivatized compounds then enter the mass spectrometer for detection. GC-MS is particularly useful for identifying metabolites by comparing their mass spectra to libraries of known compounds. nih.gov Studies on other lignans have successfully utilized GC-MS to characterize metabolites in urine and other biological fluids. nih.gov

Interactive Data Table: Illustrative LC-MS/MS Parameters for Lignan Analysis

The following table is a representative example of LC-MS/MS parameters that could be applied for the analysis of this compound, based on methods developed for other lignans.

| Parameter | Value |

| Chromatographic System | UPLC System |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 10% B to 90% B over 10 min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ or [M-H]- for this compound |

| Product Ion (m/z) | Specific fragment ions for this compound |

Bioanalytical Method Validation for Research Applications

Before a bioanalytical method can be reliably used in research to generate pivotal data, it must undergo a thorough validation process. nih.gov Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose, which in this case is the quantification of this compound in biological matrices. The validation is typically performed in accordance with guidelines from regulatory agencies.

The key parameters evaluated during bioanalytical method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications.

Accuracy: The closeness of the determined value to the true value. It is assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV%).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) is determined.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Interactive Data Table: Representative Bioanalytical Method Validation Data for a Lignan Compound

This table presents hypothetical yet typical validation results for a bioanalytical method for a lignan similar to this compound, demonstrating the expected performance of a validated assay.

| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |

| Linearity (r²) | 1 - 1000 | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | 1 | Accuracy: 80-120%, Precision: ≤ 20% CV | Accuracy: 98.5%, Precision: 12.3% CV |

| Intra-day Precision (CV%) | 3 (Low QC) | ≤ 15% | 8.7% |

| 50 (Mid QC) | ≤ 15% | 6.5% | |

| 800 (High QC) | ≤ 15% | 4.2% | |

| Inter-day Precision (CV%) | 3 (Low QC) | ≤ 15% | 10.2% |

| 50 (Mid QC) | ≤ 15% | 8.1% | |

| 800 (High QC) | ≤ 15% | 5.9% | |

| Accuracy (% Bias) | 3 (Low QC) | ± 15% | -5.4% |

| 50 (Mid QC) | ± 15% | 2.1% | |

| 800 (High QC) | ± 15% | -1.8% | |

| Recovery (%) | Low, Mid, High QC | Consistent and reproducible | 85-95% |

| Matrix Effect | Low, High QC | CV ≤ 15% | 9.8% |

| Freeze-Thaw Stability (3 cycles) | Low, High QC | % Change ≤ 15% | -7.2% |

| Short-Term Stability (24h, RT) | Low, High QC | % Change ≤ 15% | -4.5% |

| Long-Term Stability (-80°C, 3 months) | Low, High QC | % Change ≤ 15% | -9.1% |

Future Research Directions and Translational Perspectives for Magnostellin C

Discovery and Optimization of Novel Bioactive Analogues

The inherent structural complexity of lignans (B1203133), while challenging for synthesis, also offers a rich scaffold for medicinal chemistry exploration caringsunshine.comacs.orgoup.comnih.govfrontiersin.orghematologyandoncology.netslideshare.netfrontiersin.orgimist.madigitellinc.com. Future research should prioritize the synthesis and evaluation of Magnostellin C analogues to establish structure-activity relationships (SAR). By systematically modifying the this compound structure, researchers can identify key pharmacophores responsible for specific bioactivities and optimize compounds for improved potency, selectivity, and pharmacokinetic properties. This approach is crucial for developing this compound derivatives with enhanced anticancer, anti-inflammatory, or other therapeutic effects, potentially surpassing the activities of naturally occurring lignans jst.go.jpmdpi.complos.orgslideshare.net. The development of novel synthetic routes that facilitate the generation of diverse analogues will be paramount in this endeavor.

Table 1: Representative Biological Activities of Selected Lignans

| Lignan (B3055560) Name | Primary Bioactivity Category | Specific Activity/Target Example | Reference(s) |

| Arctigenin | Anti-inflammatory | Inhibits type I-IV allergic inflammation, pro-inflammatory enzymes | nih.gov |

| Magnolin (B20458) | Anticancer | Inhibits cell cycle, induces apoptosis, anti-metastasis | mdpi.com |

| (-)-Virgatusin | Antimicrobial | Strongest antifungal activity against Colletotrichum lagenarium | oup.com |

| HJB (Arylnaphthalene) | Anticancer | Inhibits proliferation and induces apoptosis in K562 leukemia cells | plos.org |

| Trachelogenin | Cytotoxic/Antitumor | Induces autophagic cell death in HCT-116 colon cancer cells | researchgate.net |

| Secoisolariciresinol (Seco) | Antioxidant, Anti-inflammatory | Scavenges radicals, modulates inflammatory pathways | mdpi.comtandfonline.com |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

Understanding the complex mechanisms of action of natural products like this compound necessitates the application of advanced omics technologies. Metabolomics, which provides a comprehensive profile of small molecules within a biological system, can be instrumental in identifying this compound's metabolites, understanding its metabolic fate in vivo, and revealing its impact on cellular metabolic pathways mdpi.comtandfonline.comfrontiersin.orgfrontiersin.orgresearchgate.net. Similarly, proteomics can identify the specific protein targets of this compound and elucidate its downstream cellular effects, providing insights into its mechanism of action and potential off-target activities digitellinc.comresearchgate.netmdpi.comresearchgate.netresearchgate.netmtoz-biolabs.com. Integrating transcriptomics data can further contextualize these findings by revealing changes in gene expression patterns induced by this compound. Such multi-omics approaches are critical for a holistic understanding of the compound's biological activity and for identifying novel therapeutic targets researchgate.netmdpi.com.

Development of Advanced Preclinical Models for Mechanistic Studies

To bridge the gap between in vitro findings and potential clinical applications, advanced preclinical models are indispensable for mechanistic studies of this compound. These models, including various cancer cell lines (e.g., for leukemia, breast, colon cancer) and established animal models for inflammatory diseases or cancer, can provide crucial data on this compound's efficacy, pharmacokinetics, and pharmacodynamics mdpi.comnih.govresearchgate.netplos.orgresearchgate.nethematologyandoncology.netresearchgate.netmdpi.comnih.govoup.com. Developing specific preclinical models tailored to investigate this compound's hypothesized activities (e.g., anti-inflammatory effects, antiproliferative actions) will be key. These studies will also allow for the assessment of potential toxicity and the optimization of delivery strategies, thereby informing the design of future clinical trials and ensuring a more robust translation of research findings nih.govhematologyandoncology.netresearchgate.netmdpi.comijpsjournal.comlsu.edu.

Collaborative Research Initiatives in Natural Product Chemistry and Biology

The intricate nature of natural product drug discovery, particularly for complex molecules like this compound, underscores the critical need for interdisciplinary collaboration. Successful translation from laboratory discovery to clinical application requires a synergistic effort involving synthetic chemists for analogue synthesis, biologists and pharmacologists for bioactivity profiling and mechanistic studies, and computational scientists for target identification and SAR analysis nih.govacs.orgoup.comfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comnih.govijpsjournal.comresearchgate.nettandfonline.com. Addressing the challenges inherent in natural product research, such as scalability, standardization, and bridging preclinical to clinical data, is significantly facilitated through collaborative initiatives. Such partnerships can pool expertise, resources, and technologies, accelerating the pace of discovery and increasing the likelihood of developing this compound or its derivatives into viable therapeutic agents. Furthermore, collaborations can drive innovation in greener chemistry and sustainable sourcing practices, aligning with modern pharmaceutical development trends digitellinc.com.

Compound List:

this compound

Magnostellin A

Magnostellin B

Magnostellin D

Arctigenin

Magnolin

(-)-Virgatusin

HJB (Arylnaphthalene lignan)

HJA (Arylnaphthalene lignan)

JB (Arylnaphthalene lignan)

CME (Chinensinaphthol methyl ether)

TEME (Taiwanin E methyl ether)

Trachelogenin

Secoisolariciresinol (Seco)

Secoisolariciresinol diglucoside (SDG)

Enterodiol

Enterolactone

(-)-Kusunokinin

Piperloguminine

Podophyllotoxin

Etoposide

Teniposide

Etopophos

Machilin C

Machilin D

Isolariciresinol

Anhydrosecoisolariciresinol

Pinoresinol

Medioresinol

Sesamin

7′-hydroxymatairesinol

(+)-Lariciresinol

(+)-Pinoresinol

(+)-Sesamin

Q & A

Basic Research Questions

Q. What experimental design principles should guide the synthesis of Magnostellin C?

- Methodological Answer :

- Reaction Optimization : Use fractional factorial design to test variables (e.g., temperature, solvent polarity, catalyst ratio) and identify critical parameters for yield optimization .

- Purification : Employ column chromatography with silica gel (60–120 mesh) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

- Characterization : Combine spectroscopic methods (e.g., ¹H/¹³C NMR, HRMS) and crystallography for structural confirmation. Cross-reference with published spectral databases to validate novel compounds .

Q. How should researchers conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Database Searches : Use Boolean operators in PubMed, SciFinder, and Web of Science (e.g., "this compound AND (biosynthesis OR bioactivity)"). Filter results by publication date (last 5–10 years) and impact factor .

- Gap Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize studies. For example:

- Population: Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention: this compound dosage (IC₅₀ range).

- Comparison: Existing chemotherapeutics (e.g., doxorubicin).

- Outcome: Apoptosis induction efficiency .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥10 independent studies using random-effects models to account for heterogeneity. Assess publication bias via funnel plots .

- Replication Studies : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare results .

- Mechanistic Validation : Perform knock-down experiments (e.g., siRNA targeting proposed pathways) to confirm specificity of observed effects .

Q. What strategies are effective for integrating computational modeling with experimental studies of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to predict binding affinities to target proteins (e.g., tubulin). Validate with SPR (surface plasmon resonance) assays .

- QSAR Modeling : Curate a dataset of structural analogs and bioactivity data. Apply machine learning (e.g., random forest regression) to identify critical substituents for potency .

- Docking Validation : Cross-check AutoDock Vina results with crystallographic data (PDB entries) to refine scoring functions .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism. Report R² values and 95% confidence intervals for IC₅₀ estimates .

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points. Document exclusion criteria transparently .

- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or GitHub, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in animal studies involving this compound?

- Methodological Answer :

- IACUC Compliance : Follow ARRIVE 2.0 guidelines for reporting animal experiments. Include details on housing conditions, analgesia protocols, and euthanasia methods .

- Sample Size Justification : Use power analysis (G*Power software) to determine minimum group sizes, reducing Type II errors .

Cross-Disciplinary Applications

Q. What methodologies enable the application of this compound in materials science?

- Methodological Answer :

- Self-Assembly Studies : Use TEM and SAXS to characterize nanostructures formed by this compound derivatives. Correlate with computational predictions of π-π stacking interactions .

- Thermal Stability : Perform TGA (thermogravimetric analysis) under nitrogen atmosphere to assess decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.